脱(甲氧羰基)非班太尔

描述

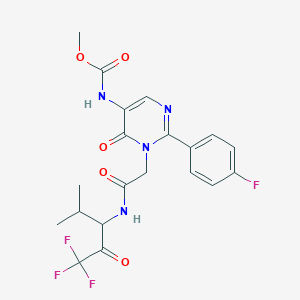

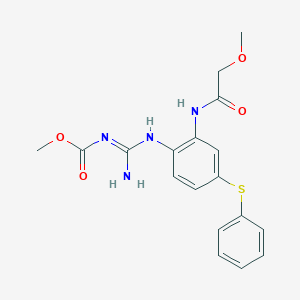

Des(methoxycarbonyl) Febantel is a derivative of Febantel, a broad-spectrum anthelmintic used primarily in veterinary medicine. It is known for its efficacy against gastrointestinal nematodes and lungworms in livestock. The compound is characterized by its molecular formula C18H20N4O4S and a molecular weight of 388.44 g/mol .

科学研究应用

Des(methoxycarbonyl) Febantel is primarily used in veterinary medicine as an anthelmintic. It is effective against a wide range of gastrointestinal nematodes and lungworms. Additionally, it serves as an impurity reference standard in pharmaceutical testing, ensuring the quality and efficacy of Febantel formulations .

作用机制

Target of Action

Des(methoxycarbonyl) Febantel is an anthelmintic agent . It primarily targets fumarate reductase , a key enzyme in the metabolic pathways of many parasites . This enzyme plays a crucial role in the energy production of these organisms, making it an effective target for anthelmintic drugs .

Mode of Action

Des(methoxycarbonyl) Febantel acts by inhibiting the activity of fumarate reductase . This inhibition disrupts the energy production of the parasites, leading to their immobilization and eventual death . The compound’s action is specific to the parasites, making it a safe and effective treatment for parasitic infections .

Biochemical Pathways

The primary biochemical pathway affected by Des(methoxycarbonyl) Febantel is the energy production pathway of the parasites . By inhibiting fumarate reductase, the compound disrupts the conversion of fumarate to succinate, a critical step in the parasites’ energy production . This disruption leads to energy depletion in the parasites, resulting in their immobilization and death .

Pharmacokinetics

It is known that the compound is a prodrug of febantel . After oral administration, it is rapidly converted to the active metabolite febantel sulfone .

Result of Action

The primary result of Des(methoxycarbonyl) Febantel’s action is the effective treatment of parasitic infections . By disrupting the energy production of the parasites, the compound leads to their immobilization and death . This results in the clearance of the parasites from the host organism, alleviating the symptoms of the infection .

Action Environment

The action of Des(methoxycarbonyl) Febantel can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH .

生化分析

Cellular Effects

Febantel, the parent compound, is known to be highly active against various species of nematodes and cestodes in animals .

Molecular Mechanism

It is known that Febantel is a pro-drug that gets transformed into the active metabolite fenbendazole by hydrolytic removal of the methoxy acetyl group and subsequent cyclization .

Dosage Effects in Animal Models

Febantel is known to be effective against various species of nematodes and cestodes in animals at certain dosages .

Metabolic Pathways

Febantel is known to be metabolized into fenbendazole and oxfendazole .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Des(methoxycarbonyl) Febantel involves several steps. Initially, O-methyl isourea methyl carbamate reacts with dimethyl carbonate to form O-methyl isourea diamino methyl carbamate. This intermediate then reacts with 2-amino-5-thiophenyl-(2-methoxy) acetanilide to yield Des(methoxycarbonyl) Febantel .

Industrial Production Methods: Industrial production methods for Des(methoxycarbonyl) Febantel typically involve solvent-based recrystallization, thermal and mechanical treatments, and spray drying. The anti-solvent method and crystallization from isopropanol are also employed to obtain the desired polymorphic forms .

化学反应分析

Types of Reactions: Des(methoxycarbonyl) Febantel undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as hydrazine hydrate are used.

Substitution: Nucleophiles like sodium methoxide can be employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds.

相似化合物的比较

Febantel: The parent compound, also an anthelmintic.

Fenbendazole: The active metabolite of Febantel.

Oxfendazole: Another metabolite of Febantel with similar anthelmintic properties

Uniqueness: Des(methoxycarbonyl) Febantel is unique due to its specific structural modifications, which enhance its solubility and bioavailability compared to its parent compound, Febantel. This makes it a valuable impurity reference standard in pharmaceutical research .

属性

IUPAC Name |

methyl N-[N'-[2-[(2-methoxyacetyl)amino]-4-phenylsulfanylphenyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-25-11-16(23)20-15-10-13(27-12-6-4-3-5-7-12)8-9-14(15)21-17(19)22-18(24)26-2/h3-10H,11H2,1-2H3,(H,20,23)(H3,19,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKUWUQNLCHLEQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)N=C(N)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60524196 | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92088-58-9 | |

| Record name | Methyl ((2-((methoxyacetyl)amino)-4-(phenylthio)phenyl)carbamimidoyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092088589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl {(E)-amino[2-(2-methoxyacetamido)-4-(phenylsulfanyl)anilino]methylidene}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60524196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL ((2-((METHOXYACETYL)AMINO)-4-(PHENYLTHIO)PHENYL)CARBAMIMIDOYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JTX7AE9FC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。